N-(5-chloro-2-methoxyphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Description
N-(5-Chloro-2-methoxyphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a heterocyclic compound featuring an oxazolo[5,4-b]pyridine core substituted with methyl groups at positions 3 and 6, and a carboxamide-linked 5-chloro-2-methoxyphenyl moiety. This structure combines electron-withdrawing (chloro) and electron-donating (methoxy) groups on the aromatic ring, which may influence its electronic properties and reactivity.
Properties
Molecular Formula |
C16H14ClN3O3 |
|---|---|
Molecular Weight |
331.75 g/mol |
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C16H14ClN3O3/c1-8-6-11(14-9(2)20-23-16(14)18-8)15(21)19-12-7-10(17)4-5-13(12)22-3/h4-7H,1-3H3,(H,19,21) |
InChI Key |
CQRCOTFFKFFHBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NOC2=N1)C)C(=O)NC3=C(C=CC(=C3)Cl)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of 2-(chloromethyl)-5-methyl-7-phenyloxazolo[5,4-b]pyridine, which is obtained through intramolecular cyclization based on previously synthesized intermediates . The reaction conditions often require specific catalysts and solvents to facilitate the formation of the oxazole ring.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The chloro and methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1. Structural and Molecular Comparison of Selected Analogs
*Calculated based on molecular formula C₁₈H₁₆ClN₃O₃.
Key Observations :
- The target compound’s 5-chloro-2-methoxyphenyl group likely enhances lipophilicity compared to analogs with purely methoxy-substituted aryl groups (e.g., 4e or 6-(3-methoxyphenyl)-3-methyl analog) .
- Methyl groups at positions 3 and 6 on the oxazolo-pyridine core may reduce steric hindrance compared to bulkier substituents (e.g., ethyl or dithiolane groups in ) .
Physicochemical Properties and Spectral Data
- Melting Points : Analogs with dichlorophenyl or methylenedioxyphenyl substituents exhibit higher melting points (229–269°C) compared to methoxy-substituted derivatives (216–218°C), likely due to increased molecular symmetry or intermolecular interactions .
- Spectral Data :
- 1H-NMR : Methoxy protons in analogs resonate at δ 3.8–4.0 ppm, while aromatic protons in chloro-substituted derivatives appear downfield (δ 7.4–7.6 ppm) due to electron-withdrawing effects .
- 13C-NMR : Carbonyl carbons in carboxamide groups are observed at δ 165–170 ppm, consistent with related compounds .
Impact of Substituents on Molecular Characteristics
- Chloro vs.
- Methyl Groups on the Core : The 3,6-dimethyl configuration may improve metabolic stability compared to unsubstituted cores by reducing oxidative degradation .
- Carboxamide Linkage : The amide bond’s rigidity and hydrogen-bonding capacity are critical for molecular recognition, as seen in structurally diverse analogs (e.g., ’s dihydropyridine carboxamides) .
Biological Activity
N-(5-chloro-2-methoxyphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a promising compound in the field of medicinal chemistry due to its unique structural characteristics and significant biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Molecular Characteristics
- Chemical Formula : C₁₆H₁₄ClN₃O₃
- Molecular Weight : 331.75 g/mol
- CAS Number : 1190261-86-9
The compound features a fused oxazole and pyridine ring system, with a chloro and methoxy substituent on the phenyl ring. These structural elements contribute to its interaction with biological targets.
Research indicates that this compound exhibits significant inhibition of phosphoinositide 3-kinase (PI3K), a critical enzyme involved in cell signaling pathways related to growth and survival. This inhibition suggests potential applications in cancer therapy where PI3K pathways are often dysregulated .
Biological Activity Summary
| Activity | Description |
|---|---|
| Cytotoxicity | Inhibits growth in various cancer cell lines (e.g., A549, MCF7) |
| Enzyme Inhibition | Selectively inhibits PI3K and other kinases involved in cancer progression |
| Pro-apoptotic Effects | Induces apoptosis in cancer cells through modulation of apoptotic pathways |
| Antiviral Activity | Preliminary studies suggest potential antiviral effects against specific viruses |
Case Studies and Research Findings
-
In Vitro Studies on Cancer Cell Lines :
- A study evaluated the cytotoxic effects of the compound against several human cancer cell lines, including lung adenocarcinoma (A549) and breast adenocarcinoma (MCF7). The results indicated that the compound exhibited significant cytotoxicity with half-maximal cytotoxic concentrations (CC50) comparable to established chemotherapeutics like cisplatin and 5-fluorouracil .
- Mechanistic Insights :
-
Comparative Studies with Similar Compounds :
- Comparative analyses with structurally similar compounds revealed that this compound has distinctive properties that enhance its selectivity for target enzymes involved in critical cellular processes. This specificity is crucial for minimizing toxicity to normal cells while maximizing efficacy against cancer cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
